molecular formula C8H15NO2 B13487663 Methyl 2-amino-5-methylhex-5-enoate CAS No. 280783-72-4

Methyl 2-amino-5-methylhex-5-enoate

Cat. No.: B13487663
CAS No.: 280783-72-4
M. Wt: 157.21 g/mol
InChI Key: LWSHPSRDZMYGOY-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-methylhex-5-enoate is a branched-chain ester featuring an amino group at the C2 position and a terminal methyl-substituted double bond at the C5 position. Its stereoelectronic properties are influenced by the conjugation between the amino group and the ester moiety, which may affect its reactivity and solubility.

Properties

IUPAC Name

methyl 2-amino-5-methylhex-5-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(2)4-5-7(9)8(10)11-3/h7H,1,4-5,9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSHPSRDZMYGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801239985
Record name 5-Hexenoic acid, 2-amino-5-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280783-72-4
Record name 5-Hexenoic acid, 2-amino-5-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=280783-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hexenoic acid, 2-amino-5-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-methylhex-5-enoate can be achieved through several methods. One common approach involves the reaction of 2-amino-5-methylhex-5-enoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. This esterification reaction results in the formation of the desired ester compound.

Another method involves the reductive amination of 5-methylhex-5-en-2-one with methylamine. This reaction typically requires a reducing agent, such as sodium cyanoborohydride, to facilitate the formation of the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-methylhex-5-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

Methyl 2-amino-5-methylhex-5-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-methylhex-5-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Ethyl 5-Methylhex-2-enoate

Key Structural Differences :

  • Ester Group: Methyl 2-amino-5-methylhex-5-enoate has a methyl ester, while Ethyl 5-methylhex-2-enoate (CAS: 34993-63-0) features an ethyl ester. This difference impacts lipophilicity and volatility.
  • Unsaturation Position: The double bond in Ethyl 5-methylhex-2-enoate is at the C2 position, whereas in the target compound, it is at C3.
  • Amino Group: The absence of an amino group in Ethyl 5-methylhex-2-enoate reduces its polarity and hydrogen-bonding capacity compared to the target compound.

Physical Properties :

Property This compound (Inferred) Ethyl 5-Methylhex-2-enoate
Molecular Weight ~173.2 g/mol 170.25 g/mol
Boiling Point ~220–240°C (estimated) 195–200°C (reported)
Solubility Moderate in polar solvents High in organic solvents

Synthetic Applications: Ethyl 5-methylhex-2-enoate is commonly used in fragrance synthesis due to its volatility, while the amino group in this compound suggests utility in peptide mimetics or chiral catalysts .

Methyl 2-Hydroxyacetate

Key Structural Differences :

  • Functional Groups: Methyl 2-hydroxyacetate (CAS: 96-35-5) contains a hydroxyl group instead of an amino group, significantly altering its acidity (pKa ~3.5) and reducing nucleophilicity.
  • Chain Length: The shorter carbon chain in Methyl 2-hydroxyacetate limits its steric effects compared to the branched hexenoate derivative.

Safety and Handling: Methyl 2-hydroxyacetate requires stringent safety protocols (e.g., chemical-resistant gloves, respiratory protection) due to its irritant properties . In contrast, this compound’s amino group may necessitate additional precautions against oxidative degradation.

General Trends in Methyl Esters

Data from methyl ester studies (Table 3, IC-AMCE 2023 ) highlight that:

  • Chain Branching : Increases thermal stability but reduces solubility in aqueous media.
  • Unsaturation : Lowers melting points and enhances reactivity in electrophilic additions.
  • Amino Substitution: Likely increases polarity and hygroscopicity, as seen in amino acid esters.

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